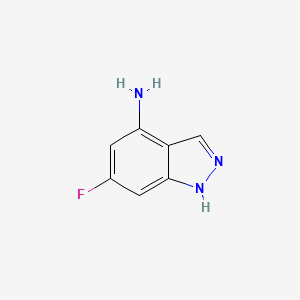

6-氟-1H-吲唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-1H-indazol-4-amine is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

科学研究应用

抗炎剂

吲唑衍生物已被发现具有抗炎特性 . 例如,2,3-二取代四氢-2H-吲唑在体内抗炎模型中显示出潜力 .

抗菌活性

含有吲唑部分的化合物已显示出抗菌活性 . 例如,6-取代-3-(4,5-二苯基-1H-咪唑-2-基)-2-(4-取代苯氧基)喹啉对各种细菌表现出抗菌活性 .

抗HIV药物

抗癌药

6-氟-1H-吲唑-4-胺已用于合成具有抗癌特性的新型化合物 . 例如,已经合成了6-取代氨基吲唑衍生物并评估了它们的抗癌活性 .

降糖药

吲唑衍生物已显示出作为降糖药的潜力,这可能有助于治疗糖尿病 .

抗原生动物药

吲唑衍生物已显示出抗原生动物活性,这可能有助于治疗由原生动物寄生虫引起的疾病 .

降压药

帕金森病研究

6-氟-1H-吲唑-4-胺已用于合成一种新型化合物,用于开发用于帕金森病研究的正电子发射断层扫描 (PET) 示踪剂 .

作用机制

Target of Action

6-Fluoro-1H-indazol-4-amine is a compound that has been studied for its potential medicinal applications Indazole derivatives, to which this compound belongs, have been known to target kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives are known to inhibit their target kinases, thereby affecting the associated cellular processes . The inhibition of these kinases can lead to changes in cell cycle progression and cell volume regulation .

Biochemical Pathways

This pathway is crucial in regulating cell cycle and apoptosis . Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis .

Result of Action

Indazole derivatives, including 6-Fluoro-1H-indazol-4-amine, have shown promising antitumor activity . They have been found to induce apoptosis and cause cell cycle arrest in cancer cells . Specifically, one indazole derivative was found to exhibit a promising inhibitory effect against the K562 cell line .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1H-indazol-4-amine can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended to store this compound in a dark place, sealed in dry, at room temperature to maintain its stability .

生化分析

Biochemical Properties

6-Fluoro-1H-indazol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. The interaction between 6-Fluoro-1H-indazol-4-amine and IDO1 results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of tryptophan . Additionally, 6-Fluoro-1H-indazol-4-amine has been found to bind to various proteins, influencing their function and stability .

Cellular Effects

The effects of 6-Fluoro-1H-indazol-4-amine on cellular processes are profound. In cancer cells, for instance, this compound has demonstrated anti-proliferative activity by inducing cell cycle arrest at the G2/M phase . This effect is mediated through the suppression of IDO1 protein expression, which plays a role in the immune response and tumor microenvironment . Furthermore, 6-Fluoro-1H-indazol-4-amine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research .

Molecular Mechanism

At the molecular level, 6-Fluoro-1H-indazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine, a metabolite involved in immune suppression . The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . Additionally, 6-Fluoro-1H-indazol-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1H-indazol-4-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 6-Fluoro-1H-indazol-4-amine can have sustained effects on cellular function, particularly in the context of cancer cell proliferation and immune response modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 6-Fluoro-1H-indazol-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Fluoro-1H-indazol-4-amine can induce adverse effects, including hepatotoxicity and immunosuppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

6-Fluoro-1H-indazol-4-amine is involved in several metabolic pathways, primarily through its interaction with IDO1 . By inhibiting IDO1, the compound affects the kynurenine pathway, which is responsible for the catabolism of tryptophan . This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan availability, which can have downstream effects on various metabolic processes . Additionally, 6-Fluoro-1H-indazol-4-amine may interact with other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-Fluoro-1H-indazol-4-amine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Once inside the cell, 6-Fluoro-1H-indazol-4-amine can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 6-Fluoro-1H-indazol-4-amine is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, 6-Fluoro-1H-indazol-4-amine can bind to enzymes and proteins involved in metabolic processes . In the nucleus, the compound may interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function . The subcellular localization of 6-Fluoro-1H-indazol-4-amine is likely directed by specific targeting signals and post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by amination at the 4-position . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole core .

Industrial Production Methods

Industrial production of 6-Fluoro-1H-indazol-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

化学反应分析

Types of Reactions

6-Fluoro-1H-indazol-4-amine can undergo various chemical reactions, including:

- **Reduction

Oxidation: The compound can be oxidized to form corresponding oxides.

属性

IUPAC Name |

6-fluoro-1H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACABEBHSYBESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646217 |

Source

|

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-16-1 |

Source

|

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。